molecular formula C10H16ClNO B1463651 2-(Phenethyloxy)-1-ethanamine hydrochloride CAS No. 1185298-89-8

2-(Phenethyloxy)-1-ethanamine hydrochloride

Cat. No.: B1463651
CAS No.: 1185298-89-8
M. Wt: 201.69 g/mol
InChI Key: KPAGQPARRIJPFL-UHFFFAOYSA-N
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Description

2-(Phenethyloxy)-1-ethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethyl group attached to an ethanamine moiety, with an ether linkage between the phenethyl group and the ethanamine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethyloxy)-1-ethanamine hydrochloride typically involves the following steps:

    Ether Formation: The initial step involves the formation of the ether linkage. This can be achieved by reacting phenethyl alcohol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form 2-(Phenethyloxy)ethanol.

    Amination: The next step involves the conversion of the hydroxyl group to an amine. This can be done by reacting 2-(Phenethyloxy)ethanol with ammonia or an amine source under reductive amination conditions to form 2-(Phenethyloxy)-1-ethanamine.

    Salt Formation: Finally, the free base 2-(Phenethyloxy)-1-ethanamine is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethyloxy)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenethyl aldehyde or phenethyl carboxylic acid.

    Reduction: Formation of 2-(Phenethyloxy)ethanol or 2-(Phenethyloxy)-1-ethanamine.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

2-(Phenethyloxy)-1-ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenethyloxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple phenethylamine structure without the ether linkage.

    2-(Phenethyloxy)ethanol: The precursor to 2-(Phenethyloxy)-1-ethanamine.

    2-(Phenethyloxy)-1-ethanamine: The free base form of the compound.

Uniqueness

2-(Phenethyloxy)-1-ethanamine hydrochloride is unique due to its specific structure, which combines the phenethylamine backbone with an ether linkage and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-phenylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGQPARRIJPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673786
Record name 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-89-8
Record name 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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